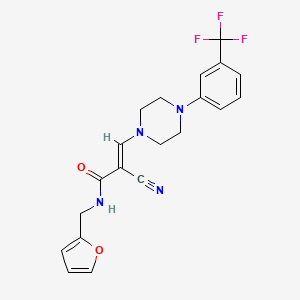
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide is a useful research compound. Its molecular formula is C20H19F3N4O2 and its molecular weight is 404.393. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
- Green Organic Chemistry Synthesis : The compound has been synthesized under microwave radiation, showing the potential for green chemistry applications. This synthesis was performed using filamentous marine and terrestrial-derived fungi, illustrating a novel approach to enantioselective synthesis (Jimenez et al., 2019).
PET Imaging Applications
- Neuroinflammation Imaging : A derivative of this compound was developed for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), an emerging target for imaging neuroinflammation, particularly in diseases like Alzheimer's (Lee et al., 2022).
- Microglia Imaging : Another study used a similar derivative for PET imaging of CSF1R, a microglia-specific marker, aiding in the study of neuroinflammation related to various neuropsychiatric disorders (Horti et al., 2019).
Chemical Rearrangement Studies
- O,N and N,N Double Rearrangement : The compound underwent chemical transformations involving O,N and N,N double rearrangement, highlighting its reactivity and potential for developing novel chemical structures (Yokoyama et al., 1985).
Synthesis and Structure Determination
- Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives, demonstrating its versatility in chemical synthesis. The structures of these derivatives were determined using techniques like NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).
Antimicrobial Agents
- Development of Antimicrobial Polymers : Derivatives of the compound were synthesized and showed promising activity against various tested bacteria and fungi, indicating its potential use in developing antimicrobial agents (Boopathy et al., 2017).
Crystallographic Studies
- Crystal Structure Analysis : Studies have been conducted to analyze the crystal structures of various derivatives, contributing to a better understanding of the compound's properties and potential applications (Cheng et al., 2016).
Antiviral Research
- Inhibition of SARS Coronavirus Helicase : A derivative showed potential as an inhibitor against SARS coronavirus, demonstrating the compound's relevance in antiviral research (Lee et al., 2017).
Antitumor Studies
- Antitumor Activity : Some synthesized derivatives displayed outstanding in vitro antitumor activity against specific cell lines, indicating the potential for cancer treatment applications (Fahim et al., 2019).
Corrosion Inhibition
- Copper Corrosion Inhibition : Acrylamide derivatives of the compound were investigated for their potential as corrosion inhibitors in nitric acid solutions of copper (Abu-Rayyan et al., 2022).
properties
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2/c21-20(22,23)16-3-1-4-17(11-16)27-8-6-26(7-9-27)14-15(12-24)19(28)25-13-18-5-2-10-29-18/h1-5,10-11,14H,6-9,13H2,(H,25,28)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVZUSJTZOYNSP-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)NCC2=CC=CO2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)NCC2=CC=CO2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[[1-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2503882.png)

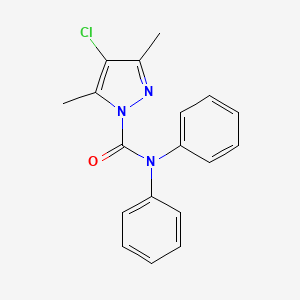
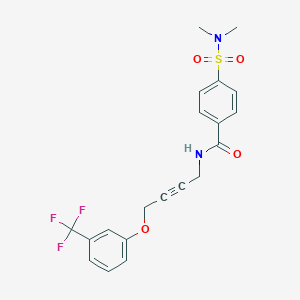
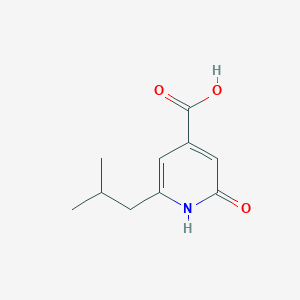



![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2503899.png)
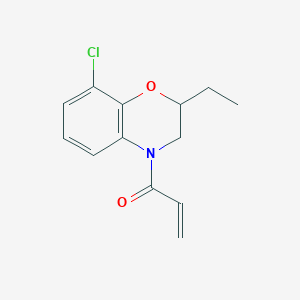
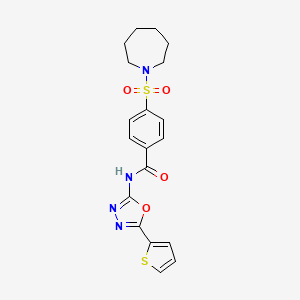
![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)
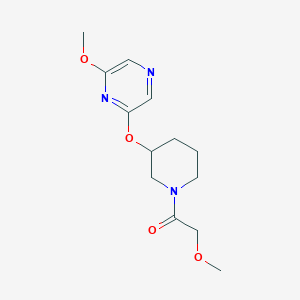
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2503905.png)